2-Bromo-4-methoxy-6-methylpyridine
Description
2-Bromo-4-methoxy-6-methylpyridine (CAS: 1227574-23-3) is a halogenated pyridine derivative with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol . Its structure features a bromine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 6-position of the pyridine ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where bromine acts as a reactive site for cross-coupling reactions .
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-bromo-4-methoxy-6-methylpyridine |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(10-2)4-7(8)9-5/h3-4H,1-2H3 |
InChI Key |
INSGGSVFDPIUMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of pyridine derivatives are highly dependent on substituent positions and electronic properties. Below is a comparative analysis with key analogs:
4-Bromo-2-methoxy-6-methylpyridine (CAS: 1083169-00-9)
- Similarity Score : 0.85
- Key Differences : Bromine and methoxy groups switch positions (bromine at 4, methoxy at 2).
5-Bromo-2-benzyloxy-6-methylpyridine (CAS: 126717-60-0)
- Similarity Score : 0.80
- Key Differences : Methoxy replaced by benzyloxy at position 2; bromine shifts to position 5.
- Impact : The bulky benzyloxy group increases steric hindrance, while bromine’s position may direct electrophilic attacks differently.
2-Bromo-6-methoxypyridine (CAS: 1704064-33-4)
Functional Group Modifications
2-Bromo-3-methylpyridine (CAS: 3430-17-9)
- Molecular Formula : C₆H₆BrN
- Key Differences: No methoxy group; methyl at position 3 instead of 6.
- Impact : The absence of electron-donating methoxy reduces resonance stabilization, making the bromine more electrophilic .
5-Bromo-6-methoxy-2-methylpyridine
- Hypothetical Structure : Methyl at position 2, bromine at 5, methoxy at 6.
- Impact : Such a configuration would prioritize electrophilic substitution at the 3-position due to directing effects of methoxy and methyl groups.
Preparation Methods
Regioselective Metalation
The ortho-directed lithiation of 4-methoxy-6-methylpyridine enables precise bromination at the 2-position. Using n-butyllithium (n-BuLi) in hexane at -20°C under inert atmosphere, the methoxy group directs deprotonation to the adjacent ortho position (C2). Subsequent quenching with 1,2-dibromo-1,1,2,2-tetrachloroethane introduces bromine at the lithiated site.
Reaction Conditions:
-
Base: n-BuLi (1.1–1.3 equiv) with 2-(N,N-dimethylamino)ethanol as a stabilizing ligand.
-
Temperature: -20°C for lithiation, -78°C to 20°C for bromination.
-
Solvent: Hexane/tetrahydrofuran (THF) mixture.
-
Yield: ~62% (extrapolated from analogous 2-bromo-4-methoxypyridine synthesis).
Mechanistic Insight:
The methoxy group’s strong electron-donating effect activates the ortho position for deprotonation. Steric hindrance from the 6-methyl group minimally impacts reactivity due to the planar pyridine ring.
Electrophilic Bromination
Direct Bromination with Br₂/HBr
Electrophilic substitution using bromine (Br₂) and hydrobromic acid (HBr) selectively brominates 4-methoxy-6-methylpyridine at the 2-position. The methoxy group directs electrophilic attack to the ortho/para positions, with the para position (C3) already occupied by the pyridine nitrogen, favoring ortho bromination (C2).
Optimized Protocol:
-
Substrate: 4-Methoxy-6-methylpyridine.
-
Brominating Agent: Br₂ (1.2 equiv) in HBr (48% aq.).
-
Temperature: 0–5°C to minimize side reactions.
-
Workup: Neutralization with NaOH, extraction with ethyl acetate, and distillation.
-
Yield: ~70–75% (estimated from analogous 2-bromo-4,6-dimethylpyridine synthesis).
Challenges:
-
Competing bromination at the 6-methyl group’s meta position (C5) may occur if reaction temperatures exceed 10°C.
Multi-Step Synthesis via Nitro Intermediates
Nitration, Reduction, and Diazotization
This route involves nitration of a precursor followed by reduction and diazotization-bromination:
-
Nitration: 4-Methoxy-2-nitro-6-methylpyridine is synthesized via nitration of 4-methoxy-6-methylpyridine using HNO₃/H₂SO₄.
-
Reduction: Catalytic hydrogenation (Pd/C, H₂, methanol) converts the nitro group to an amine.
-
Diazotization: The amine is treated with NaNO₂/HBr at -5°C to form a diazonium salt, which is decomposed with CuBr to yield the brominated product.
Key Data:
Limitations:
-
Requires handling of toxic diazonium intermediates.
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Complexity | Scalability |
|---|---|---|---|---|
| Directed Lithiation | 62% | High (C2) | Moderate | Lab-scale |
| Direct Bromination | 70–75% | Moderate | Low | Industrial |
| Multi-Step Synthesis | 90–95% | High | High | Pilot-scale |
Trade-offs:
-
Directed lithiation offers precision but requires cryogenic conditions.
-
Direct bromination is scalable but less regioselective.
-
Multi-step synthesis achieves high yields but involves hazardous intermediates.
Emerging Approaches
Transition Metal-Catalyzed C–H Bromination
Recent advances in palladium-catalyzed C–H activation enable direct bromination using N-bromosuccinimide (NBS) . Preliminary studies show promise for 2-bromo-4-methoxy-6-methylpyridine synthesis with yields up to 80% under optimized conditions.
Catalyst System:
-
Pd(OAc)₂ (5 mol%), Ag₂CO₃ (oxidant), L-Proline (ligand).
-
Solvent: DMF at 100°C.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-4-methoxy-6-methylpyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination of 4-methoxy-6-methylpyridine using HBr in acetic acid under reflux. Key factors include:
- Temperature control : Reflux at 100–120°C minimizes side reactions like debromination .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency compared to ethanol, which may reduce steric hindrance .
- Catalyst use : Lewis acids (e.g., FeCl₃) can improve regioselectivity at the 2-position .
Q. Table 1: Comparative Yields Under Different Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | FeCl₃ | 120 | 78 |
| Ethanol | None | 100 | 65 |
| Acetonitrile | H₂SO₄ | 110 | 72 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ ~2.5 ppm) and methoxy (δ ~3.8 ppm) groups. Coupling constants (e.g., J = 8 Hz for adjacent protons) confirm substitution patterns .
- X-ray crystallography : SHELX software (e.g., SHELXL-2018) resolves steric effects from the methoxy group, with R-factors < 0.05 for high-resolution data .
- IR spectroscopy : Confirm C-Br stretching at ~550 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxy group influence regioselectivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic effects : The methoxy group’s electron-donating nature deactivates the pyridine ring, directing nucleophiles (e.g., amines) to the 2-position. DFT calculations (B3LYP/6-31G*) show a 15% higher electron density at C2 vs. C6 .
- Steric hindrance : The 6-methyl group creates steric bulk, reducing substitution at C5. Kinetic studies reveal a 3:1 preference for C2 over C6 in Suzuki couplings .
Q. Table 2: Substitution Reactivity at Different Positions
| Position | Relative Reactivity (k, s⁻¹) | Major Product (%) |
|---|---|---|
| C2 | 1.2 × 10⁻³ | 85 |
| C6 | 4.0 × 10⁻⁴ | 15 |
Q. How can computational modeling resolve contradictions in reported reaction mechanisms for cross-coupling reactions?
Methodological Answer:
- Contradiction : Some studies propose oxidative addition as rate-limiting, while others implicate transmetallation.
- Resolution :
- DFT simulations : Use Gaussian 16 with LANL2DZ basis sets to model Pd-catalyzed pathways. Results show a 0.3 eV lower activation barrier for oxidative addition vs. transmetallation .
- Kinetic isotope effects (KIE) : Deuterium labeling at C2 reduces k by 1.8-fold, confirming oxidative addition’s dominance .
Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural validation?
Methodological Answer:
- Co-crystallization : Use sorbic acid (1:1 molar ratio) to stabilize π-π interactions between pyridine rings, improving crystal lattice formation .
- Solvent screening : Ethyl acetate/hexane (3:7 v/v) yields monoclinic crystals (space group P2₁/c) with Z’ = 1 .
- Temperature gradients : Slow cooling from 60°C to 4°C over 48 hours reduces twinning defects .
Q. Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies?
Methodological Answer:
- Solvent polarity : In CDCl₃, the methoxy group’s resonance splits into doublets (δ 3.82–3.85 ppm) due to restricted rotation, whereas DMSO-d6 masks this via hydrogen bonding .
- Impurity effects : Trace HBr (from incomplete purification) shifts Br-related peaks by ~0.1 ppm. Use silica gel chromatography (hexane:EtOAc = 4:1) for ≥99% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
